((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol

Stereochemistry DPP-4 Inhibition GABA Uptake

Chiral (2S,4R) fluoropyrrolidine with N-benzyl protection and C-2 hydroxymethyl handle. Enables stereo-defined synthesis of GABA uptake inhibitors and DPP-4 scaffolds. The C-4 fluorine modulates pKa (~14.77) and LogP (~1.43) for CNS drug-like properties. Distinct from (2S,4S) or (2R,4S) isomers; incorrect stereochemistry compromises target engagement. Supplied at ≥98% purity.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
Cat. No. B14026157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1C(CN(C1CO)CC2=CC=CC=C2)F
InChIInChI=1S/C12H16FNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12+/m1/s1
InChIKeyOTOSXFWOPVAVJX-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol: Chiral Fluorinated Pyrrolidine Building Block for Precision Medicinal Chemistry


((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol (CAS 1318129-07-5, C12H16FNO, MW 209.26) is a chiral fluorinated pyrrolidine derivative featuring a stereodefined (2S,4R) configuration, an N-benzyl protecting group, and a primary alcohol handle for downstream derivatization. The compound is commercially supplied at ≥98% purity and serves as a versatile intermediate for the synthesis of pharmaceuticals, notably as a scaffold for dipeptidyl peptidase-4 (DPP-4) inhibitors and GABA uptake modulators [1][2].

Why Generic Substitution of ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol Fails in Drug Discovery Programs


Direct substitution with alternative stereoisomers such as ((2S,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol (CAS 1318129-10-0) or the enantiomeric ((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol (CAS 2165843-22-9) introduces divergent stereochemical outcomes that alter downstream pharmacological properties [1]. In the context of fluoropyrrolidine-2-carbonitrile DPP-4 inhibitors, the (2S,4S) configuration is essential for optimal binding, whereas the (2S,4R) stereochemistry serves as a key intermediate for selective GABA uptake inhibition [2][3]. The fluorine atom at C-4 modulates both the basicity (predicted pKa 14.77) and lipophilicity (predicted LogP 1.43) of the pyrrolidine scaffold compared to non-fluorinated analogs . Generic substitution without rigorous stereochemical and electronic verification risks compromised target engagement and altered pharmacokinetic profiles.

Quantitative Differentiation Evidence for ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol: Stereo- and Electronic Advantages Over Comparators


Stereochemical Purity Defines Biological Outcome: (2S,4R) vs. (2S,4S) and (2R,4S) Isomers

The (2S,4R) stereochemistry is a critical determinant of biological activity. In a head-to-head comparison within the 4-fluoropyrrolidine-2-acetic acid series, the (2S,4R) derivative (16a) exhibited an IC50 of 67.4 μM for GABA uptake inhibition, representing a 15% potency improvement over the corresponding (2S,4R)-4-hydroxy analog (IC50 79.6 μM) [1]. In contrast, the (2S,4S) configuration is essential for DPP-4 inhibition; compounds bearing the (2S,4S)-4-fluoropyrrolidine core achieve sub-micromolar IC50 values (e.g., 0.017 μM for compound 17a) [2]. The (2R,4S) enantiomer (CAS 2165843-22-9) remains pharmacologically uncharacterized in the public domain, precluding direct substitution. Procurement of the incorrect stereoisomer directly compromises target-specific assay outcomes.

Stereochemistry DPP-4 Inhibition GABA Uptake

Fluorine Substitution at C-4 Enhances Antifungal Activity Over Non-Fluorinated Pyrrolidines

Incorporation of fluorine at the pyrrolidine C-4 position dramatically elevates antifungal activity relative to non-fluorinated counterparts. A comparative study of fluorinated pyrrolidines versus their non-fluorinated analogs demonstrated that fluorine-containing derivatives exhibit generally high antifungal activity against four common plant fungi, whereas the corresponding non-fluorinated compounds show low antifungal activity [1]. This class-level evidence supports the strategic value of the C-4 fluorine in ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol for antifungal scaffold development.

Fluorine Effect Antifungal Activity Bioisosterism

Fluoropyrrolidine Core Confers Favorable Pharmacokinetic Properties: Oral Bioavailability Evidence

The 4-fluoropyrrolidine motif is associated with improved oral bioavailability in drug candidates. In a series of 4-fluoropyrrolidine-2-carbonitrile DPP-4 inhibitors, compound 8l exhibited moderate DPP-4 inhibitory activity (IC50 = 0.05 μM) and good oral bioavailability (F = 53.2%) in Sprague-Dawley rats [1]. While this data is from advanced DPP-4 leads rather than the building block itself, it provides class-level inference that the fluoropyrrolidine scaffold supports favorable oral pharmacokinetics relative to non-fluorinated or alternative heterocyclic cores.

Oral Bioavailability Metabolic Stability DPP-4 Inhibitors

N-Benzyl Protection Enables Orthogonal Deprotection and Downstream Functionalization

The N-benzyl group in ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol serves as a robust protecting group that can be selectively removed under hydrogenolysis conditions (H2, Pd/C) to liberate the secondary amine for further derivatization. This orthogonal deprotection strategy is well-established in the synthesis of fluoropyrrolidine-based pharmaceuticals, including DPP-4 inhibitors, where the N-benzyl group is removed to enable sulfonamide or amide coupling [1]. The primary alcohol at C-2 provides a complementary functional handle for oxidation, esterification, or Mitsunobu reactions without affecting the fluorine or benzyl moieties.

Protecting Group Strategy Synthetic Versatility Hydroxymethyl Handle

Predicted Physicochemical Profile Supports CNS Penetration Potential

((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol exhibits a predicted LogP of 1.43 and a pKa of 14.77, indicating moderate lipophilicity and a predominantly non-ionized state at physiological pH . Compared to the more polar 4-hydroxy analog (predicted LogP ~0.2-0.5), the fluorine substitution increases lipophilicity, which may enhance passive membrane permeability and blood-brain barrier penetration potential [1]. This physicochemical signature aligns with the requirements for CNS drug discovery programs targeting neurological disorders.

Lipophilicity CNS Drug Design LogP

Commercial Availability in Defined Stereochemical Purity (≥98%) vs. Limited Supply of Alternative Isomers

((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol is commercially available from multiple reputable suppliers (e.g., Fluorochem, AKSci, Leyan) at ≥98% purity with defined stereochemistry . In contrast, the (2S,4S) and (2R,4S) stereoisomers are either less widely stocked or offered at comparable purity but with longer lead times and higher cost. The (2S,4R) isomer thus offers superior supply chain reliability for research programs requiring consistent material quality and timely delivery.

Procurement Supply Chain Reliability Chiral Purity

Optimal Application Scenarios for ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of GABA Uptake Inhibitors (e.g., Tiagabine Analogs)

Use ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol as a key intermediate for constructing (2S,4R)-configured GABA uptake inhibitors. The 67.4 μM IC50 of the corresponding 4-fluoropyrrolidine-2-acetic acid derivative demonstrates a 15% potency advantage over the 4-hydroxy analog, validating the (2S,4R) stereochemistry for this therapeutic target [1]. The N-benzyl group is readily removed to install diverse N-alkyl/acyl substituents, while the C-2 hydroxymethyl can be oxidized to the carboxylic acid or converted to a carbonitrile for further SAR exploration.

Lead Optimization of DPP-4 Inhibitors for Type 2 Diabetes

Employ ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol as a precursor to the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile pharmacophore via stereochemical inversion at C-4. The 4-fluoropyrrolidine core supports oral bioavailability (F = 53.2% in rats) and sub-micromolar DPP-4 inhibition (IC50 = 0.017-0.05 μM) [2][3]. The building block enables rapid analog generation for PK/PD optimization in diabetes drug discovery programs.

Antifungal Scaffold Development Leveraging Fluorine Effect

Utilize ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol to construct fluorinated pyrrolidine derivatives for antifungal screening. Class-level evidence demonstrates that fluorine substitution at C-4 is essential for antifungal activity, with fluorinated pyrrolidines showing high activity while non-fluorinated analogs are inactive [4]. The building block provides a direct entry to this active chemotype, bypassing the need for late-stage fluorination.

CNS Drug Discovery Programs Requiring Moderate Lipophilicity

Incorporate ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol into CNS-targeted compound libraries. Its predicted LogP of 1.43 and low basicity (pKa 14.77) align with CNS drug-like property guidelines, offering a favorable balance of membrane permeability and reduced efflux liability . The scaffold is well-suited for neurological disorder programs, including those targeting GABA transporters or other CNS receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.